6-Maleimidocaproic acid-PFP ester
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Maleimidocaproic acid pentafluorophenyl ester (6-Maleimidocaproic acid-PFP ester) is the E3 ubiquitin ligase . This compound is a PROTAC linker , which is composed of alkyl chains . It can be used to synthesize a range of PROTACs .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains a maleimide and PFP ester end group. Maleimides react with thiol groups within the pH range of 6.5 to 7.5 and form stable thioether bonds . PFP is an activated ester which can readily react with amine-bearing molecules to form stable amide bonds .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system , a crucial pathway for protein degradation in cells . By selectively degrading target proteins, it can influence various biochemical pathways depending on the specific target protein.
Pharmacokinetics
The compound is water-soluble , which generally aids in absorption and distribution. Its reactivity with thiol and amine groups could potentially affect its metabolism and excretion.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific target protein degraded.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the maleimide group in the compound reacts with thiol groups within a specific pH range (6.5 to 7.5) . Therefore, changes in pH could potentially affect the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
6-Maleimidocaproic acid pentafluorophenyl ester plays a crucial role in biochemical reactions by reacting with thiol groups in biomolecules to form stable thioether bonds . This reaction occurs within the pH range of 6.5 to 7.5, making it suitable for various biological applications . The compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups, such as cysteine residues in proteins . These interactions are essential for the formation of bioconjugates and the modification of proteins for research and therapeutic purposes .
Cellular Effects
6-Maleimidocaproic acid pentafluorophenyl ester influences various cellular processes by modifying proteins and peptides through covalent bonding with thiol groups . This modification can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can be used to create antibody-drug conjugates that target specific cell surface receptors, leading to targeted cell death in cancer cells . Additionally, it can be used to study protein-protein interactions and the effects of protein modifications on cellular functions .
Molecular Mechanism
The molecular mechanism of 6-Maleimidocaproic acid pentafluorophenyl ester involves the formation of stable thioether bonds with thiol groups in biomolecules . The maleimide group in the compound reacts with thiol groups to form these bonds, while the pentafluorophenyl ester group can react with amine groups to form stable amide bonds . This dual reactivity allows the compound to be used in various bioconjugation strategies, including the synthesis of antibody-drug conjugates and the modification of proteins for research purposes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Maleimidocaproic acid pentafluorophenyl ester can change over time due to its stability and degradation . The compound is generally stable under recommended storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures . Long-term studies have shown that the compound can maintain its reactivity and effectiveness in modifying proteins and peptides for extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of 6-Maleimidocaproic acid pentafluorophenyl ester vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and peptides without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as off-target modifications and potential immune responses. It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity in animal studies.
Metabolic Pathways
6-Maleimidocaproic acid pentafluorophenyl ester is involved in metabolic pathways that include interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize its ester and maleimide groups, leading to the formation of metabolites that can be further processed by cellular pathways . These interactions can affect metabolic flux and the levels of specific metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of 6-Maleimidocaproic acid pentafluorophenyl ester within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to specific compartments or organelles, where it can exert its effects on target proteins and peptides .
Subcellular Localization
6-Maleimidocaproic acid pentafluorophenyl ester exhibits specific subcellular localization patterns that are influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to modify target proteins and peptides in specific cellular contexts .
Preparation Methods
The synthesis of 6-Maleimidocaproic acid-PFP ester typically involves the reaction of 6-Maleimidocaproic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature . The product is then purified by column chromatography or recrystallization .
Chemical Reactions Analysis
6-Maleimidocaproic acid-PFP ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with primary amines to form stable amide bonds.
Thiol-Maleimide Reaction: It can react with thiol groups to form thioether bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-Maleimidocaproic acid and pentafluorophenol.
Common reagents used in these reactions include primary amines, thiol-containing compounds, and water . The major products formed are amide bonds, thioether bonds, and hydrolyzed products .
Scientific Research Applications
6-Maleimidocaproic acid-PFP ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules.
Drug Delivery: It is used in the development of drug delivery systems where it helps in attaching drugs to carrier molecules.
Protein Labeling: It is used for labeling proteins with fluorescent dyes or other tags for imaging and detection purposes.
Enzyme Conjugation: It is used in the preparation of enzyme conjugates for various biochemical assays.
Comparison with Similar Compounds
Similar compounds to 6-Maleimidocaproic acid-PFP ester include:
6-Maleimidocaproic acid N-hydroxysuccinimide ester: This compound also forms stable amide bonds with primary amines but has a different leaving group.
6-Maleimidocaproic acid 4-nitrophenyl ester: Similar in reactivity but with a different ester group.
The uniqueness of this compound lies in its pentafluorophenyl ester group, which provides higher reactivity and stability compared to other ester groups .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYBTAUACRWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.